1-(2-(Trifluorometoxi)fenil)tiourea

Descripción general

Descripción

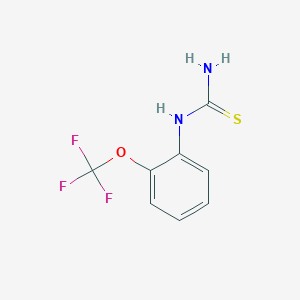

1-(2-(Trifluoromethoxy)phenyl)thiourea is an organic compound with the molecular formula C8H7F3N2OS. It is a thiourea derivative, characterized by the presence of a trifluoromethoxy group attached to the phenyl ring.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

1-(2-(Trifluoromethoxy)phenyl)thiourea features a trifluoromethoxy group attached to a phenyl ring, contributing to its distinctive reactivity. The synthesis typically involves the reaction of 2-(trifluoromethoxy)aniline with carbon disulfide or thiophosgene. The general reaction mechanism includes a nucleophilic attack by the aniline nitrogen on the carbon atom of isothiocyanate intermediates, leading to thiourea formation. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Medicinal Chemistry

1-(2-(Trifluoromethoxy)phenyl)thiourea has been investigated for various biological activities:

- Anticancer Properties : Thioureas are known for their potential anticancer effects. Studies have shown that derivatives of thioureas can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Some thiourea derivatives have demonstrated neuroprotective properties. For instance, research indicates that certain thioureas can protect nerve cells from neurotoxic substances, suggesting potential therapeutic applications in neurodegenerative diseases.

Coordination Chemistry

The compound has been studied for its ability to act as a ligand in metal complexation processes:

- Metal Complexation : The coordination of 1-(2-(trifluoromethoxy)phenyl)thiourea with metal ions can lead to the formation of complexes that exhibit altered solubility and enhanced biological properties. These complexes may be useful in drug delivery systems or as imaging agents in biomedical applications.

Catalysis

Thioureas are recognized for their role as catalysts in organic reactions:

- Catalytic Activity : The structural features of thioureas, particularly those containing trifluoromethyl groups, have been shown to enhance catalytic performance in various reactions. They can facilitate nucleophilic substitutions and other transformations, making them valuable in synthetic organic chemistry.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and neuroprotective properties | Induces apoptosis; protects nerve cells |

| Coordination Chemistry | Acts as a ligand for metal complexation | Alters solubility; enhances biological activity |

| Catalysis | Functions as a catalyst in organic reactions | Enhances performance in nucleophilic substitutions |

Case Study 1: Anticancer Activity

A study conducted on various thiourea derivatives demonstrated that 1-(2-(trifluoromethoxy)phenyl)thiourea exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis, highlighting its potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Properties

Research focusing on the neuroprotective effects of thioureas revealed that 1-(2-(trifluoromethoxy)phenyl)thiourea could mitigate damage caused by neurotoxic agents in vitro. This study suggests its application in developing treatments for conditions like Alzheimer's disease.

Mecanismo De Acción

Target of Action

A closely related compound, n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has been shown to play a significant role in the development of h-bond organocatalysts. This suggests that 1-(2-(Trifluoromethoxy)phenyl)thiourea might also interact with similar targets.

Mode of Action

It is known that thiourea derivatives can act as hydrogen bond donors, which can stabilize developing charges in the transition states of reactions. This property might be crucial for the compound’s interaction with its targets.

Action Environment

It is known that the compound is stable at room temperature , but more research is needed to understand how other environmental factors might affect its action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea typically involves the reaction of 2-(trifluoromethoxy)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 1-(2-(Trifluoromethoxy)phenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(Trifluoromethoxy)phenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted phenylthioureas.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Fluorophenyl)thiourea

- 1-(2-Chlorophenyl)thiourea

- 1-(2-Bromophenyl)thiourea

- 1-(2-Methoxyphenyl)thiourea

Uniqueness

1-(2-(Trifluoromethoxy)phenyl)thiourea is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications .

Actividad Biológica

1-(2-(Trifluoromethoxy)phenyl)thiourea, a thiourea derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. The trifluoromethoxy group is known for enhancing the pharmacological profile of compounds by increasing their lipophilicity and metabolic stability.

Chemical Structure and Properties

- IUPAC Name : 1-(2-(Trifluoromethoxy)phenyl)thiourea

- CAS Number : 175205-24-0

- Molecular Formula : C8H7F3N2OS

- Molecular Weight : 224.21 g/mol

Biological Activity Overview

The biological activity of thiourea derivatives, including 1-(2-(trifluoromethoxy)phenyl)thiourea, has been extensively studied. These compounds exhibit a range of activities, including:

- Cytotoxicity : Various studies have demonstrated that thiourea derivatives possess significant cytotoxic effects against different cancer cell lines.

- Antimicrobial Activity : Thioureas have shown potential as antimicrobial agents, effective against various bacterial strains.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of substituted thioureas against cancer cells. For instance, a study indicated that several thiourea derivatives exhibited IC50 values less than 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cell lines, demonstrating higher efficacy than cisplatin .

Table 1: Cytotoxic Effects of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Thiourea 1 | SW480 | 5.0 | 7.6 |

| Thiourea 2 | SW620 | 3.5 | 6.0 |

| Thiourea 8 | PC3 | 6.0 | 5.5 |

| Thiourea 9 | K-562 | 4.5 | 8.0 |

The mechanisms underlying the cytotoxic effects include apoptosis induction and inhibition of interleukin-6 (IL-6) secretion, which is crucial in tumor progression .

The proposed mechanism of action for thiourea derivatives involves:

- Induction of apoptosis through caspase activation.

- Inhibition of IL-6 signaling pathways, leading to reduced tumor cell proliferation.

- Production of reactive oxygen species (ROS), which contribute to cell death in cancerous cells.

Antimicrobial Activity

Research has also explored the antimicrobial properties of thioureas. A study found that certain thiourea derivatives exhibited effective activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant potency compared to conventional antibiotics .

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiourea A | Staphylococcus aureus | 250 |

| Thiourea B | Escherichia coli | 500 |

| Thiourea C | Pseudomonas aeruginosa | 125 |

Case Studies

- Cytotoxicity Against Colon Cancer : A detailed investigation into the effects of various thioureas on SW480 and SW620 cell lines revealed that compound 2 led to a reduction in viable cell numbers by up to 93% , indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, certain thioureas demonstrated MIC values significantly lower than traditional antibiotics, suggesting their potential for development into new antimicrobial therapies .

Propiedades

IUPAC Name |

[2-(trifluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKOSRYWIURWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369741 | |

| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-24-0 | |

| Record name | N-[2-(Trifluoromethoxy)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.